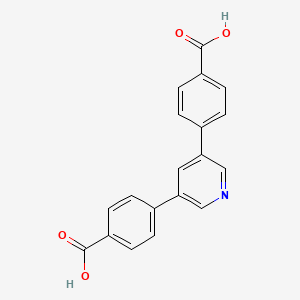

4,4'-(Pyridine-3,5-diyl)dibenzoic acid

Description

BenchChem offers high-quality 4,4'-(Pyridine-3,5-diyl)dibenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(Pyridine-3,5-diyl)dibenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[5-(4-carboxyphenyl)pyridin-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4/c21-18(22)14-5-1-12(2-6-14)16-9-17(11-20-10-16)13-3-7-15(8-4-13)19(23)24/h1-11H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHCDCCKLFXYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)C3=CC=C(C=C3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-(Pyridine-3,5-diyl)dibenzoic Acid: Synthesis, Properties, and Applications in Advanced Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Linker for Innovations in Medicinal Chemistry

4,4'-(Pyridine-3,5-diyl)dibenzoic acid, identified by its CAS Number 171820-04-5 , is a rigid, V-shaped organic linker that has garnered significant interest in the fields of supramolecular chemistry and materials science.[1][2] Its unique geometry, combining a central pyridine core with two para-substituted benzoic acid arms, makes it an exceptional building block for the construction of highly ordered crystalline structures, most notably Metal-Organic Frameworks (MOFs). The presence of a nitrogen atom within the pyridine ring and the terminal carboxylic acid groups provide multiple coordination sites, enabling the formation of diverse and stable structural motifs.[1]

This guide provides a comprehensive overview of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid, from its chemical synthesis and physicochemical properties to its burgeoning applications in the realm of drug development, particularly in the design of sophisticated drug delivery systems. The insights and protocols presented herein are intended to equip researchers with the foundational knowledge required to harness the potential of this versatile molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid is paramount for its effective application in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 171820-04-5 | [1][2] |

| Molecular Formula | C₁₉H₁₃NO₄ | [1] |

| Molecular Weight | 319.32 g/mol | [2][3] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥97% | [3] |

| InChI Key | NAHCDCCKLFXYIF-UHFFFAOYSA-N | [3] |

Synthesis of 4,4'-(Pyridine-3,5-diyl)dibenzoic Acid: A Methodological Approach

The synthesis of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient connection of the central pyridine core with the benzoic acid moieties. The general synthetic strategy involves the coupling of a dihalogenated pyridine with a boronic acid derivative of benzoic acid.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of a di-substituted pyridine derivative, which can be adapted for 4,4'-(Pyridine-3,5-diyl)dibenzoic acid by selecting the appropriate starting materials (e.g., 3,5-dibromopyridine and 4-(dihydroxyboryl)benzoic acid).

Materials and Reagents:

-

3,5-Dibromopyridine

-

4-(Dihydroxyboryl)benzoic acid (or its pinacol ester)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3,5-dibromopyridine (1.0 eq), 4-(dihydroxyboryl)benzoic acid (2.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.2 eq).

-

Solvent and Base Addition: Add anhydrous 1,4-dioxane and a degassed aqueous solution of potassium carbonate (2.0 M, 3.0 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature. Acidify the mixture with 2 M HCl to a pH of approximately 2-3 to precipitate the product.

-

Purification: Filter the precipitate and wash with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., DMF/water or ethanol/water) to yield 4,4'-(Pyridine-3,5-diyl)dibenzoic acid as a solid.

Caption: Synthetic workflow for 4,4'-(Pyridine-3,5-diyl)dibenzoic acid via Suzuki-Miyaura coupling.

Characterization

The structural integrity and purity of the synthesized 4,4'-(Pyridine-3,5-diyl)dibenzoic acid must be confirmed through various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the proton environment of the molecule. For a closely related compound, 4,4'-(4-aminopyridine-3,5-diyl)dibenzoic acid, the proton signals for the benzoic acid moieties appear around 8.09 ppm and 7.63 ppm, while the pyridine protons are observed at approximately 8.07 ppm.[4] The carboxylic acid protons typically appear as a broad singlet at around 13.03 ppm in DMSO-d₆.[4] These values provide a reference for the expected spectrum of the title compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the key functional groups. The spectrum is expected to show a broad O-H stretching vibration for the carboxylic acid group between 2500 and 3300 cm⁻¹.[5] A strong C=O stretching vibration should be present around 1700-1680 cm⁻¹.[5] Characteristic C=C and C=N stretching vibrations for the aromatic rings will also be observed.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

Application in Drug Delivery: A Building Block for Metal-Organic Frameworks (MOFs)

The most promising application of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid in drug development is its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous, crystalline materials with tunable pore sizes and surface functionalities, making them ideal candidates for advanced drug delivery systems.[6][7][8]

The rigid, V-shaped structure of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid allows for the construction of robust frameworks with well-defined cavities capable of encapsulating therapeutic agents. The pyridine nitrogen can act as an additional coordination site or be available for post-synthetic modification, further enhancing the functionality of the resulting MOF.

MOFs in Cancer Therapy

MOFs have shown considerable promise as carriers for anticancer drugs.[9][10] Their high loading capacity can accommodate a significant amount of chemotherapeutic agents, and their tunable biodegradability allows for controlled drug release at the tumor site, potentially reducing systemic toxicity.[9] The use of linkers like 4,4'-(Pyridine-3,5-diyl)dibenzoic acid is particularly advantageous due to the stability they impart to the MOF structure.

Representative Protocol for MOF Synthesis and Drug Loading

While a specific protocol for a MOF constructed from 4,4'-(Pyridine-3,5-diyl)dibenzoic acid for drug delivery is not yet prominent in the literature, the following is a general and widely adopted solvothermal method for synthesizing zinc-based MOFs with dicarboxylic acid linkers, which is directly applicable.[7]

Materials and Reagents:

-

4,4'-(Pyridine-3,5-diyl)dibenzoic acid

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Anticancer drug (e.g., Doxorubicin, 5-Fluorouracil)

Step-by-Step Methodology:

-

MOF Synthesis:

-

In a Teflon-lined autoclave, dissolve 4,4'-(Pyridine-3,5-diyl)dibenzoic acid and zinc nitrate hexahydrate in DMF.

-

Seal the autoclave and heat it in an oven at a specific temperature (typically 80-120 °C) for 24-72 hours.

-

After cooling to room temperature, collect the crystalline product by filtration, wash with fresh DMF and then with a solvent like ethanol, and dry under vacuum.

-

-

Drug Loading:

-

Suspend the activated MOF crystals in a concentrated solution of the chosen anticancer drug in a suitable solvent (e.g., water or methanol).

-

Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the pores of the MOF.

-

Collect the drug-loaded MOF by centrifugation, wash with the solvent to remove surface-adsorbed drug, and dry under vacuum.

-

Caption: Workflow for the synthesis of a MOF using 4,4'-(Pyridine-3,5-diyl)dibenzoic acid and subsequent drug loading.

Future Perspectives

4,4'-(Pyridine-3,5-diyl)dibenzoic acid stands as a promising and adaptable component in the toolkit of medicinal chemists and materials scientists. Its robust structure and versatile coordination chemistry pave the way for the development of novel MOFs and other supramolecular assemblies with tailored properties for drug delivery. Future research will likely focus on the synthesis of MOFs from this linker with various metal ions to tune the release kinetics and biocompatibility. Furthermore, post-synthetic modification of the pyridine nitrogen could be explored to attach targeting moieties, enabling the development of next-generation, targeted drug delivery systems with enhanced efficacy and reduced side effects.

References

- Supplementary Information for a relevant study. Dalton Transactions, 2022, 51, 14306-14316.

- Metal-organic frameworks for advanced drug delivery. Journal of Controlled Release, 2021, 337, 359-375.

- 4,4′-(Pyridine-2,5-diyl)dibenzoic acid as a building block for Cd(II) and Mn(II) coordination compounds: Synthesis, structural features and properties.

-

Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PMC, 2023. [Link]

-

Anti-cancer Drug Delivery Using Metal Organic Frameworks (MOFs). PubMed, 2018. [Link]

- Metal Organic Frameworks as Drug Targeting Delivery Vehicles in the Tre

- Mixed‐Ligand Metal‐Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine‐2,6‐dimethanolate and Benzene‐1,4‐dicarboxylate Ligands.

-

Metal–Organic Frameworks for Cisplatin Delivery to Cancer Cells: A Molecular Dynamics Simulation. PMC, 2024. [Link]

- Metal-Organic Framework (MOF)-Based Drug/Cargo Delivery and Cancer Therapy. MDPI, 2018.

- Crystal structure of 4-(3-(pyridin-3-yl)ureido)benzoic acid — adipic acid (2/1), C16H16N3O5.

- Drug Delivery Systems Based on Metal–Organic Frameworks for Tumor Immunotherapy. MDPI, 2023.

-

4,4-(Pyridine-3,5-diyl)dibenzoic acid CAS No.:171820-04-5. Ruixibiotech, Accessed January 21, 2026. [Link]

-

4,4'-(Pyridine-2,5-diyl)dibenzoic acid. PubChem, Accessed January 21, 2026. [Link]

- Metal-organic frameworks: Drug delivery applications and future prospects. IAPC Journals, 2023.

-

4,4'-(4-(Diphenylamino)phenyl)pyridine-2,6-diyl)dibenzoic acid. PubChem, Accessed January 21, 2026. [Link]

-

Infrared spectrum of benzoic acid. Doc Brown's Chemistry, Accessed January 21, 2026. [Link]

-

Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. PubMed, 2019. [Link]

-

Pyridine substituted BODIPYs: synthesis, characterization and cholinesterease, α-glucosidase inhibitory, DNA hydrolytic cleavage effects. PMC, 2020. [Link]

- Synthesis, characterization and computational studies of 4-[(Pyridine-3-carbonyl)-hydrazonomethyl]-benzoic acid.

- Infrared Absorption Spectra of Quaternary Salts of Pyridine. Polish Journal of Chemistry, 1961.

- IR Spectra of Selected Compounds. Chemistry LibreTexts, 2020.

- Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm, 2021.

-

Pyridine. NIST WebBook, Accessed January 21, 2026. [Link]

Sources

- 1. 4,4-(Pyridine-3,5-diyl)dibenzoic acid CAS No.:171820-04-5 - Ruixibiotech [ruixibiotech.com]

- 2. 4,4'-(Pyridine-3,5-diyl)dibenzoic acid | 171820-04-5 [sigmaaldrich.com]

- 3. 4,4'-(Pyridine-3,5-diyl)dibenzoic acid | 171820-04-5 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metal-Organic Framework (MOF)-Based Drug/Cargo Delivery and Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-cancer Drug Delivery Using Metal Organic Frameworks (MOFs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metal Organic Frameworks as Drug Targeting Delivery Vehicles in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

4,4'-(Pyridine-3,5-diyl)dibenzoic acid molecular weight

An In-depth Technical Guide to 4,4'-(Pyridine-3,5-diyl)dibenzoic Acid: Properties, Synthesis, and Applications

Executive Summary: This whitepaper provides a comprehensive technical overview of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid, a pivotal organic linker in the field of supramolecular chemistry and materials science. With a molecular weight of 319.32 g/mol , this compound, often abbreviated as H₂pdba, serves as a critical building block for the rational design and synthesis of advanced functional materials, most notably Metal-Organic Frameworks (MOFs). We will delve into its fundamental physicochemical properties, outline a detailed synthetic pathway and characterization workflow, and explore its applications, particularly in the development of porous materials for catalysis and gas separation. This guide is intended for researchers, chemists, and materials scientists engaged in the design of novel crystalline materials.

Introduction to a Versatile Linker

4,4'-(Pyridine-3,5-diyl)dibenzoic acid is a tridentate organic ligand characterized by a central pyridine ring symmetrically substituted at the 3 and 5 positions with benzoic acid moieties. This specific geometry and the presence of both a nitrogen-based Lewis base site (the pyridine nitrogen) and two carboxylate groups for coordination make it an exceptionally versatile linker in coordination chemistry.[1][2] Its rigid, V-shaped structure is instrumental in dictating the topology and, consequently, the properties of the resulting coordination polymers. The strategic placement of its coordinating groups allows for the construction of highly ordered, porous frameworks with predictable structures, a cornerstone of MOF design.[3][4]

Core Physicochemical Properties

The utility of any molecular building block begins with a thorough understanding of its intrinsic properties. These data are fundamental for reaction setup, purification, and material characterization.

Molecular Structure and Weight

The foundational properties of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid are derived from its chemical formula and structure.

Diagram: Chemical Structure of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid.

Caption: Molecular structure of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid.

Quantitative Data Summary

The key quantitative properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₃NO₄ | [1][5] |

| Molecular Weight | 319.32 g/mol | [5][6] |

| CAS Number | 171820-04-5 | [1][6] |

| Physical Form | Solid | [6] |

| Purity | Typically ≥95-97% | [6] |

| InChI Key | NAHCDCCKLFXYIF-UHFFFAOYSA-N | [6] |

Synthesis and Characterization

The synthesis of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This method offers high yields and functional group tolerance, which is critical given the presence of the carboxylic acid groups.

Rationale for Synthetic Strategy

The Suzuki coupling is the method of choice due to its robustness and the commercial availability of the necessary precursors. The core strategy involves coupling a dihalogenated pyridine core with a boronic acid derivative of benzoic acid.

-

Choice of Reactants: 3,5-Dibromopyridine serves as the central electrophilic scaffold. 4-(Methoxycarbonyl)phenylboronic acid is the nucleophilic partner. The ester form of the benzoic acid is used to protect the acidic proton of the carboxyl group, which would otherwise interfere with the organometallic intermediates in the catalytic cycle.

-

Catalyst System: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is essential for facilitating the oxidative addition and reductive elimination steps. A base, typically an aqueous solution of sodium carbonate or potassium carbonate, is required to activate the boronic acid for transmetalation.

-

Final Step (Hydrolysis): Following the successful coupling, a simple acid or base-catalyzed hydrolysis step is employed to convert the methyl ester groups into the desired carboxylic acids.

Diagram: General Synthetic Workflow.dot digraph "Synthesis_Workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [color="#4285F4"];

}

Sources

- 1. 4,4-(Pyridine-3,5-diyl)dibenzoic acid CAS No.:171820-04-5 - Ruixibiotech [ruixibiotech.com]

- 2. 3, 3'-(Pyridine-3, 5-diyl)dibenzoic acid [myskinrecipes.com]

- 3. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. 4,4'-(Pyridine-3,5-diyl)dibenzoic acid | 171820-04-5 [sigmaaldrich.com]

- 6. 4,4'-(Pyridine-3,5-diyl)dibenzoic acid | 171820-04-5 [sigmaaldrich.cn]

A Comprehensive Guide to the Synthesis and Purification of 4,4'-(Pyridine-3,5-diyl)dibenzoic Acid for Advanced Research Applications

Abstract

4,4'-(Pyridine-3,5-diyl)dibenzoic acid, often abbreviated as H₂pdba, is a critical organic linker in the field of materials science, particularly for the synthesis of Metal-Organic Frameworks (MOFs).[1][2] Its rigid, V-shaped geometry, stemming from the 3,5-disubstituted pyridine core, and the divergent positioning of its two carboxylate functional groups, make it an exceptional building block for creating porous, crystalline materials with diverse topologies and potential applications in gas storage, separation, and catalysis.[2][3] This guide provides a detailed, in-depth protocol for the synthesis and purification of high-purity 4,4'-(Pyridine-3,5-diyl)dibenzoic acid, grounded in the principles of the Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind procedural choices, outline a robust, self-validating purification workflow, and provide characterization benchmarks for researchers, scientists, and drug development professionals.

Strategic Approach: Retrosynthetic Analysis

The molecular architecture of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid is characterized by two C-C bonds connecting a central pyridine ring to two phenyl rings. The most efficient and widely adopted strategy for constructing such aryl-aryl bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This approach offers high yields, excellent functional group tolerance, and commercially available starting materials.

Our retrosynthetic analysis logically disconnects the target molecule at these two key C-C bonds. This identifies the primary synthons as a 3,5-dihalopyridine core and two equivalents of a 4-carboxyphenylboronic acid derivative.

Caption: Retrosynthetic analysis of the target molecule.

This strategy allows for a convergent synthesis, building the complex molecule from simpler, readily accessible precursors.

Synthesis Protocol via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, involving the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[5]

Principle of the Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3,5-dibromopyridine) to form a Pd(II) complex.

-

Transmetalation: A base activates the organoboron compound (4-carboxyphenylboronic acid), facilitating the transfer of the aryl group from boron to the palladium center. This is often the rate-determining step.

-

Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a suitable laboratory setting with appropriate personal protective equipment (PPE).

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Example Amount |

| 3,5-Dibromopyridine | C₅H₃Br₂N | 236.89 | 1.0 | 2.37 g (10 mmol) |

| 4-Carboxyphenylboronic Acid | C₇H₇BO₄ | 165.94 | 2.2 | 3.65 g (22 mmol) |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 0.03 | 347 mg (0.3 mmol) |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 4.0 | 5.53 g (40 mmol) |

| 1,4-Dioxane | C₄H₈O₂ | - | - | 150 mL |

| Deionized Water | H₂O | - | - | 50 mL |

Procedure:

-

Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a condenser, a magnetic stir bar, and a nitrogen inlet, add 3,5-dibromopyridine (1.0 eq.), 4-carboxyphenylboronic acid (2.2 eq.), and potassium carbonate (4.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add the 1,4-dioxane and deionized water. The biphasic solvent system is crucial for dissolving both the organic precursors and the inorganic base.

-

Degassing: Bubble nitrogen through the stirred mixture for 20-30 minutes to thoroughly remove any dissolved oxygen.

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask under a positive flow of nitrogen. The mixture will typically turn yellow or orange.

-

Reaction Execution: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.

-

Cooling & Initial Workup: Once the reaction is complete, cool the mixture to room temperature. A precipitate of the crude product should form.

Rationale for Experimental Choices

-

Catalyst: Pd(PPh₃)₄ is a common and effective pre-catalyst that forms the active Pd(0) species in solution. However, challenges can arise from impurities derived from the phosphorus ligands.[6][7] For large-scale synthesis, screening other catalysts like Pd(dppf)Cl₂ may be necessary to minimize these byproducts.

-

Base: Potassium carbonate is a cost-effective and sufficiently strong base to facilitate the transmetalation step. Its solubility in water is essential for the reaction to proceed efficiently at the solvent interface.

-

Excess Boronic Acid: A slight excess of the boronic acid is used to drive the reaction to completion and compensate for any potential homocoupling or degradation of the boronic acid under the reaction conditions.

Multi-Step Purification Workflow

Achieving high purity is paramount, as residual metals or organic impurities can significantly impact the formation and properties of subsequent materials like MOFs. A multi-step purification process is therefore not optional, but required.

Caption: Multi-step purification and isolation workflow.

Protocol: Product Isolation and Washing

-

Acidification: Filter the cooled reaction mixture to remove the bulk of the palladium black. Transfer the filtrate to a large beaker and slowly acidify with 2M hydrochloric acid (HCl) while stirring until the pH is approximately 2-3. This crucial step protonates the carboxylate groups, rendering the product insoluble in the aqueous media and causing it to precipitate as a solid.

-

Filtration: Collect the resulting precipitate by vacuum filtration.

-

Washing Sequence: Wash the filter cake sequentially with the following solvents. This is a critical step to remove specific impurities.[8]

| Solvent | Purpose |

| Deionized Water | To remove inorganic salts (e.g., KCl, residual K₂CO₃) and water-soluble impurities. |

| Acetone | To remove unreacted boronic acid and other moderately polar organic impurities. |

| Diethyl Ether / MTBE | To remove non-polar impurities and to begin the drying process.[8] |

Protocol: Recrystallization for High Purity

Recrystallization is the definitive step for achieving high crystalline purity by separating the target molecule from impurities based on differential solubility.[9]

-

Solvent Selection: Dimethylformamide (DMF) is an excellent solvent for dissolving the crude 4,4'-(Pyridine-3,5-diyl)dibenzoic acid upon heating.

-

Procedure: a. Transfer the washed solid to an appropriately sized Erlenmeyer flask. b. Add the minimum amount of hot DMF required to fully dissolve the solid. c. If any insoluble material (e.g., residual palladium) remains, perform a hot filtration. d. To the hot, clear solution, add deionized water dropwise until the solution becomes faintly turbid. e. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Collection: Collect the purified white, crystalline solid by vacuum filtration, wash with a small amount of cold water, followed by acetone, and dry under high vacuum at 80-100 °C for at least 24 hours to remove all solvent residues.

Quality Control and Characterization

The identity and purity of the final product must be rigorously confirmed.

-

¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The proton NMR spectrum is the most powerful tool for structural confirmation. Expected chemical shifts (δ, ppm) are:

-

~13.1 (s, 2H, -COOH): A broad singlet for the acidic protons.

-

~8.9-9.1 (m, 3H): Signals corresponding to the protons on the central pyridine ring.

-

~8.1 (d, 4H): Doublet for the protons on the benzoic acid rings ortho to the carboxyl group.

-

~7.8 (d, 4H): Doublet for the protons on the benzoic acid rings meta to the carboxyl group. (Note: These are approximate shifts; refer to literature for precise values from similar compounds.[10])

-

-

Mass Spectrometry (MS-ESI): To confirm the molecular weight. Expected [M-H]⁻ at m/z ≈ 318.07.

-

Elemental Analysis: To confirm the bulk purity. Calculated for C₁₉H₁₃NO₄: C, 71.47%; H, 4.10%; N, 4.39%. Found values should be within ±0.4%.

Conclusion

The synthesis of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid via a palladium-catalyzed Suzuki-Miyaura coupling is a reliable and scalable method. However, success is contingent not only on the reaction itself but on a meticulous and logically designed purification strategy. The multi-step workflow presented here—combining acidic precipitation, sequential solvent washing, and final recrystallization—is a robust system designed to yield material of the high purity required for the demanding applications in MOF synthesis and other areas of advanced materials science.

References

-

Supplementary Information for "Amine functionalized Nickel-based 2D-cMOF for enhanced visible light driven photocatalytic H2 evolution" . Royal Society of Chemistry. [Link]

-

Supporting Information for "Nickel-Catalyzed Carboxylation of Aromatic Halides with CO2" . Angewandte Chemie. [Link]

-

4,4′-(Pyridine-2,5-diyl)dibenzoic acid as a building block for Cd(II) and Mn(II) coordination compounds: Synthesis, structural features and properties . ResearchGate. [Link]

-

4,4-(Pyridine-3,5-diyl)dibenzoic acid CAS No.:171820-04-5 . Ruixi Biotechnology. [Link]

-

4,4'-(Pyridine-2,5-diyl)dibenzoic acid . PubChem, National Center for Biotechnology Information. [Link]

-

Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid . PubMed, National Center for Biotechnology Information. [Link]

-

PREPARATION OF 2-ETHOXYCARBONYL-5-METHYLPYRYLIUM TETRAFLUOROBORATE . Organic Syntheses. [Link]

-

Pyrene-based metal organic frameworks: from synthesis to applications . Royal Society of Chemistry. [Link]

-

3, 3'-(Pyridine-3, 5-diyl)dibenzoic acid . MySkinRecipes. [Link]

-

New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid . Royal Society of Chemistry. [Link]

-

Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition . Indian Academy of Sciences. [Link]

-

Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot . ResearchGate. [Link]

-

Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids . ResearchGate. [Link]

-

Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands . ResearchGate. [Link]

-

Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands . PubMed, National Center for Biotechnology Information. [Link]

-

Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer . PubMed, National Center for Biotechnology Information. [Link]

-

Co-crystallization of N′-benzylidenepyridine-4-carbohydrazide and benzoic acid via autoxidation of benzaldehyde . National Institutes of Health (NIH). [Link]

-

New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides . DergiPark. [Link]

Sources

- 1. 4,4-(Pyridine-3,5-diyl)dibenzoic acid CAS No.:171820-04-5 - Ruixibiotech [ruixibiotech.com]

- 2. 3, 3'-(Pyridine-3, 5-diyl)dibenzoic acid [myskinrecipes.com]

- 3. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Guide to the ¹H NMR Spectroscopic Analysis of 4,4'-(Pyridine-3,5-diyl)dibenzoic Acid

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic compounds is paramount. 4,4'-(Pyridine-3,5-diyl)dibenzoic acid is a rigid, multifunctional ligand of significant interest in the development of metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies. Its utility in these applications is intrinsically linked to its well-defined three-dimensional structure. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary and indispensable tool for confirming the identity and purity of such molecules in solution.

This technical guide provides an in-depth analysis of the anticipated ¹H NMR spectrum of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid. As a self-validating system, this document will not only present a predicted spectrum but also explain the causal reasoning behind the expected chemical shifts, multiplicities, and integration values. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret and verify the structure of this important compound.

Molecular Structure and Symmetry Considerations

The structure of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid possesses a high degree of symmetry, which is a critical factor in simplifying its ¹H NMR spectrum. The molecule has a C₂ axis of symmetry passing through the nitrogen atom and the C4 proton of the pyridine ring. This symmetry renders the two benzoic acid moieties chemically equivalent. Consequently, the protons on one benzoic acid ring will have the same chemical shifts as their counterparts on the other.

Figure 1: Molecular structure of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid with proton environments labeled (a-e).

Based on this symmetry, we can predict five distinct sets of proton signals in the ¹H NMR spectrum:

-

Two equivalent protons on the pyridine ring (Ha)

-

Four equivalent ortho-protons on the benzoic acid rings (Hb)

-

One proton on the pyridine ring (Hc)

-

Four equivalent meta-protons on the benzoic acid rings (Hd)

-

Two equivalent carboxylic acid protons (He)

Predicted ¹H NMR Spectrum

The following table summarizes the predicted ¹H NMR spectral data for 4,4'-(Pyridine-3,5-diyl)dibenzoic acid. These predictions are based on established chemical shift values for pyridine and benzoic acid derivatives and data from structurally related compounds.[1][2][3] The spectrum is expected to be recorded in a deuterated solvent such as dimethyl sulfoxide (DMSO-d₆), which is capable of dissolving the compound and allows for the observation of the acidic carboxylic protons.

| Proton Label | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constant (J, Hz) |

| He | Carboxylic Acid | ~13.0 | 2H | Singlet (broad) | N/A |

| Ha | Pyridine C2, C6 | ~9.2 | 2H | Doublet | ~2.0 (⁴J) |

| Hc | Pyridine C4 | ~8.8 | 1H | Triplet | ~2.0 (⁴J) |

| Hb | Benzoic Acid (ortho to COOH) | ~8.1 | 4H | Doublet | ~8.0 (³J) |

| Hd | Benzoic Acid (meta to COOH) | ~7.8 | 4H | Doublet | ~8.0 (³J) |

Detailed Rationale for Predictions

-

Carboxylic Acid Protons (He): The protons of the carboxylic acid groups are highly deshielded due to the electronegativity of the adjacent oxygen atoms and intramolecular hydrogen bonding. In DMSO-d₆, these protons typically appear as a broad singlet in the far downfield region, often around 13.0 ppm.[3] The signal is broad due to chemical exchange with any residual water in the solvent.

-

Pyridine Protons (Ha and Hc): Protons attached to a pyridine ring are generally found at lower field than those of benzene because the electronegative nitrogen atom withdraws electron density, deshielding the ring protons.[1][4]

-

Ha (C2, C6): These protons are in the ortho positions relative to the nitrogen atom, making them the most deshielded of the pyridine protons. They are expected to appear at a chemical shift of approximately 9.2 ppm. Each Ha proton is coupled to the Hc proton. This is a four-bond coupling (⁴J), which is typically small in aromatic systems (~2.0 Hz). Therefore, the Ha signal is predicted to be a doublet.

-

Hc (C4): This proton is in the para position relative to the nitrogen. It is coupled to the two equivalent Ha protons. According to the n+1 rule, its signal will be split into a triplet (n=2, 2+1=3). The coupling constant will be the same as that for the Ha doublet (~2.0 Hz). Its chemical shift is predicted to be slightly upfield of Ha, around 8.8 ppm.

-

-

Benzoic Acid Protons (Hb and Hd): The protons on the two benzoic acid rings will appear in the aromatic region, typically between 7.0 and 8.5 ppm.[2][4]

-

Hb (ortho to COOH): These protons are ortho to the electron-withdrawing carboxylic acid group, which deshields them. They are expected to resonate at a lower field, around 8.1 ppm. Each Hb proton has one neighboring Hd proton, resulting in a doublet signal due to ortho-coupling (³J), which is typically around 8.0 Hz.

-

Hd (meta to COOH): These protons are meta to the carboxylic acid group and ortho to the pyridine ring. They will be slightly more shielded than the Hb protons, with a predicted chemical shift of approximately 7.8 ppm. Each Hd proton is coupled to one neighboring Hb proton, also resulting in a doublet with a similar coupling constant of ~8.0 Hz.

-

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid, the following experimental procedure is recommended. This protocol is designed to ensure accurate chemical shift determination and optimal resolution.

Sources

- 1. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the FTIR Analysis of 4,4'-(Pyridine-3,5-diyl)dibenzoic Acid

Foreword: Beyond the Spectrum

For the materials scientist, the coordination chemist, or the drug development professional, a molecule is more than its structure; it is a story of potential. 4,4'-(Pyridine-3,5-diyl)dibenzoic acid, a tritopic linker of immense interest, is a prime example. Its strategic arrangement of a central pyridine ring flanked by two benzoic acid moieties makes it a superb building block for creating highly ordered, functional materials such as Metal-Organic Frameworks (MOFs).[1][2][3] This guide is designed not merely to present a Fourier-Transform Infrared (FTIR) spectrum, but to deconstruct it, offering a narrative of the molecule's identity, purity, and intermolecular behavior. We will explore the causality behind the analytical choices and interpret the spectral data with the rigor required for advanced research and development.

The Molecular Architect: Structure and Vibrational Propensities

4,4'-(Pyridine-3,5-diyl)dibenzoic acid (referred to hereafter as H₂pdba) is a rigid, V-shaped organic ligand. Its utility is rooted in its distinct functional components: a hydrogen bond-accepting pyridine nitrogen and two proton-donating carboxylic acid groups. FTIR spectroscopy is the quintessential first-pass technique to verify the integrity of this architecture. It works by probing the vibrational modes of the molecule's covalent bonds. When the frequency of infrared radiation matches the natural vibrational frequency of a specific bond, the radiation is absorbed, resulting in a peak in the spectrum.

The primary functional groups we expect to identify are:

-

Carboxylic Acid (-COOH): This group gives rise to several characteristic vibrations, including the O-H stretch, the C=O (carbonyl) stretch, and the C-O stretch.

-

Pyridine Ring: This aromatic heterocycle will show characteristic C=C and C=N ring stretching modes.

-

Benzene Rings: The disubstituted benzene rings will exhibit aromatic C-H and C=C stretching vibrations.

Caption: Experimental workflow for acquiring a high-quality FTIR spectrum via the KBr pellet method.

Spectral Deconstruction: Assigning the Vibrational Fingerprints

The resulting spectrum is a composite of overlapping peaks, each telling a piece of the molecule's story. A systematic interpretation, grounded in established group frequencies, is essential. [4][5]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale & Commentary |

|---|---|---|---|

| ~3300–2500 | Broad, Strong | O-H stretch (Carboxylic Acid Dimer) | The extreme broadness is the hallmark of strong intermolecular hydrogen bonding between two carboxylic acid groups. This signal confirms the presence of the -COOH group and provides insight into the solid-state packing of the molecule. [4][6] |

| ~3100–3000 | Medium, Sharp | Aromatic C-H stretch | These peaks correspond to the stretching of C-H bonds on both the pyridine and benzene rings. Their position, just above 3000 cm⁻¹, is characteristic of sp²-hybridized carbon atoms. [4][5] |

| ~1700–1680 | Very Strong, Sharp | C=O stretch (Carboxylic Acid) | This is often the most intense peak in the spectrum. Its position is indicative of a carbonyl group conjugated with an aromatic ring. The absence of a peak around 1760 cm⁻¹ confirms it is not a monomeric acid. [4][5][7] |

| ~1610, 1580, 1500 | Medium-Strong, Sharp | Aromatic C=C and C=N ring stretches | This series of sharp absorptions arises from the in-plane stretching of the carbon-carbon and carbon-nitrogen bonds within the three aromatic rings. These peaks confirm the integrity of the aromatic backbone. [5][6][8] |

| ~1320–1210 | Strong | C-O stretch, coupled with O-H in-plane bend | This absorption is another key indicator of the carboxylic acid group. It involves a complex, coupled vibration of the C-O single bond and the in-plane bending of the O-H group. [4][9] |

| ~960–900 | Broad, Medium | O-H out-of-plane bend | This broad absorption is another characteristic feature of a hydrogen-bonded carboxylic acid dimer and serves as a complementary confirmation to the O-H stretching band. [4] |

| < 900 | Multiple, Medium-Weak | Aromatic C-H out-of-plane bend | This is part of the "fingerprint region." The exact positions of these peaks are highly sensitive to the substitution pattern on the aromatic rings and provide a unique identifier for the molecule. |

Field-Proven Insights: What the Spectrum Reveals

A spectrum of H₂pdba that aligns with the assignments in the table above provides several layers of validation for the researcher.

-

Structural Confirmation: The simultaneous presence of the very broad O-H stretch, the strong C=O stretch at ~1690 cm⁻¹, and the aromatic C=C/C=N stretches between 1610-1500 cm⁻¹ provides high-confidence confirmation that the target molecule has been synthesized with all requisite functional groups intact.

-

Purity Assessment: The spectrum should be clean, without significant peaks corresponding to common synthesis solvents (e.g., DMF ~1670 cm⁻¹, often overlapping with the carbonyl) or residual starting materials. The absence of a strong, broad peak around 3400 cm⁻¹ indicates the sample is sufficiently dry.

-

Implications for MOF Synthesis: Understanding the pristine ligand's spectrum is a prerequisite for characterizing its coordination products. Upon deprotonation and coordination to a metal center to form a MOF, the FTIR spectrum will exhibit distinct and predictable changes:

-

Disappearance of O-H Bands: The broad O-H stretching (~3300-2500 cm⁻¹) and bending (~920 cm⁻¹) bands will disappear, as the acidic proton is removed.

-

Shift in Carbonyl Stretch: The C=O stretch at ~1690 cm⁻¹ will vanish and be replaced by two new bands: an asymmetric carboxylate (COO⁻) stretch (typically ~1610-1550 cm⁻¹) and a symmetric carboxylate (COO⁻) stretch (typically ~1440-1360 cm⁻¹). The separation (Δν) between these two new peaks can provide valuable information about the coordination mode of the carboxylate group to the metal ion.

-

Conclusion

FTIR spectroscopy, when applied with a rigorous protocol and interpreted with a mechanistic understanding, is a powerful and efficient tool in the characterization of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid. It provides a rapid, non-destructive method to verify the molecule's complex architecture, assess its purity, and confirm the intermolecular hydrogen bonding that governs its solid-state structure. For scientists working at the frontier of materials design, the FTIR spectrum is not just a collection of peaks; it is the foundational signature that validates the molecular tool with which they build the future.

References

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

-

CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

-

Al-Buriahi, M. S., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1569. MDPI. Retrieved from [Link]

-

Tunoğlu, N. (2002). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 (M=Ni, Cd, Co and Mn) Hofmann-Type Complexes. Zeitschrift für Naturforschung B, 57(3), 275-280. Retrieved from [Link]

-

Hayashi, S., & Umemura, J. (1963). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 41(1), 61-69. Retrieved from [Link]

-

Ruixibiotech. (n.d.). 4,4-(Pyridine-3,5-diyl)dibenzoic acid CAS No.:171820-04-5. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3, 3'-(Pyridine-3, 5-diyl)dibenzoic acid. Retrieved from [Link]

-

Li, Y., et al. (2015). 4,4′-(Pyridine-2,5-diyl)dibenzoic acid as a building block for Cd(II) and Mn(II) coordination compounds: Synthesis, structural features and properties. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]

Sources

- 1. 4,4-(Pyridine-3,5-diyl)dibenzoic acid CAS No.:171820-04-5 - Ruixibiotech [ruixibiotech.com]

- 2. 3, 3'-(Pyridine-3, 5-diyl)dibenzoic acid [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. znaturforsch.com [znaturforsch.com]

The Structural Landscape of 4,4'-(Pyridine-3,5-diyl)dibenzoic Acid: A Technical Guide for Advanced Research

Abstract

This technical guide provides an in-depth exploration of the synthesis, structural characteristics, and crystallographic analysis of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid, a molecule of significant interest in the fields of crystal engineering, materials science, and drug development. We will delve into the nuanced conformational adaptability of this pyridine-based linker, drawing insights from its application in coordination polymers. This document serves as a comprehensive resource for researchers, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation and application of this versatile compound.

Introduction: The Significance of Pyridine-Dicarboxylic Acid Scaffolds

Pyridine-based ring systems are among the most extensively utilized heterocyclic scaffolds in drug design, lauded for their profound impact on pharmacological activity.[1] The incorporation of a pyridine nucleus can significantly influence a molecule's physicochemical properties, which in turn can enhance its therapeutic efficacy.[2] Isomers of pyridine carboxylic acid, such as picolinic acid, nicotinic acid, and isonicotinic acid, have given rise to a multitude of drugs for a wide array of conditions including tuberculosis, cancer, diabetes, and Alzheimer's disease.[2]

Beyond pharmaceuticals, pyridine-dicarboxylic acid derivatives are pivotal building blocks in the realm of materials science, particularly in the rational design of metal-organic frameworks (MOFs).[3][4] Their rigid structure and specific coordination angles allow for the predictable assembly of porous crystalline materials with applications in gas storage, catalysis, and sensing. The subject of this guide, 4,4'-(Pyridine-3,5-diyl)dibenzoic acid, is an exemplary member of this class of compounds, offering a unique V-shaped geometry that can be exploited to create diverse and complex supramolecular architectures.

Synthesis and Crystallization of 4,4'-(Pyridine-3,5-diyl)dibenzoic Acid

The synthesis of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid (referred to as H2pdba in some literature) is a critical first step for any subsequent structural or application-based study. While various synthetic routes for pyridine-based dicarboxylic acids exist, a common approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which allows for the precise and efficient formation of carbon-carbon bonds between the pyridine core and the benzoic acid moieties.

General Synthetic Protocol

A generalized synthetic scheme for 4,4'-(Pyridine-3,5-diyl)dibenzoic acid and its derivatives can be conceptualized as a multi-step process. A one-pot synthesis for similar 4-substituted-pyridine-2,6-dicarboxylic acid derivatives has been reported, which proceeds through the formation of dihydropyran derivatives from pyruvates and aldehydes, followed by reaction with ammonium acetate.[5]

Diagram of a Conceptual Synthetic Pathway

Caption: Conceptual workflow for the synthesis of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid via a Suzuki coupling reaction.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is paramount for accurate structural elucidation by X-ray diffraction.[6] For organic molecules like 4,4'-(Pyridine-3,5-diyl)dibenzoic acid, slow evaporation of a saturated solution is a commonly employed and effective crystallization technique.

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Selection: Dissolve the synthesized 4,4'-(Pyridine-3,5-diyl)dibenzoic acid in a suitable solvent or solvent mixture. A solvent in which the compound has moderate solubility at room temperature is ideal. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol.

-

Preparation of a Saturated Solution: Gently heat the solvent while adding the compound until no more solute dissolves.

-

Filtration: Filter the hot, saturated solution through a pre-warmed funnel with filter paper to remove any insoluble impurities.

-

Crystal Growth: Transfer the filtered solution to a clean vial. Cover the vial with a cap that has been pierced with a few small holes, or with parafilm with small perforations. This allows for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature. Crystal growth can take several days to weeks.

-

Crystal Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

Crystal Structure Analysis

Conformational Adaptability in Coordination Polymers

In a series of manganese(II), cobalt(II/III), nickel(II), and copper(II) coordination polymers, 4,4'-(Pyridine-3,5-diyl)dibenzoic acid (H2pdba) demonstrated significant adaptability.[7] The dihedral angles between the central pyridine ring and the two peripheral benzoic acid rings can vary, allowing the molecule to adopt different conformations to accommodate the coordination preferences of the metal centers. This flexibility is a key attribute that enables the formation of diverse network topologies, from 2D layers to 3D frameworks.[7]

Comparative Analysis with Isomeric and Related Structures

The crystal structure of the isomeric 4,4′-(Pyridine-2,5-diyl)dibenzoic acid reveals a more linear or "rod-like" geometry compared to the V-shape of the 3,5-diyl isomer. This difference in overall molecular shape has profound implications for the resulting crystal packing and the types of supramolecular architectures that can be formed.

Furthermore, the crystal structure of a co-crystal of pyridine-3,5-dicarboxylic acid with 4,4'-bipyridine shows that the pyridine-dicarboxylic acid moiety can participate in robust O-H···N hydrogen bonds, forming extended two-dimensional frameworks.[8] It is highly probable that 4,4'-(Pyridine-3,5-diyl)dibenzoic acid also engages in similar hydrogen bonding interactions, particularly between the carboxylic acid groups of adjacent molecules.

Table 1: Crystallographic Data for a Related Co-crystal

| Parameter | 4,4′-Bipyridine–pyridine-3,5-dicarboxylic acid (3/4)[8] |

|---|---|

| Formula | 3C₁₀H₈N₂·4C₇H₅NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 13.8461 (4) |

| b (Å) | 11.0564 (3) |

| c (Å) | 18.1060 (4) |

| β (°) | 90.0 |

| V (ų) | 2774.1 (1) |

| Z | 2 |

| R-factor | 0.044 |

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid.[9] It provides precise information on bond lengths, bond angles, and intermolecular interactions.[10]

Diagram of the SC-XRD Workflow

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology

-

Crystal Selection and Mounting:

-

Under a polarizing microscope, select a single crystal with well-defined faces and no visible cracks or defects.[10]

-

Mount the selected crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform an initial set of scans to determine the unit cell parameters and crystal system.

-

Set up a data collection strategy to measure the intensities of a large number of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.

-

-

Data Reduction:

-

Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

-

Apply corrections for various experimental factors, including Lorentz-polarization effects, absorption, and crystal decay.

-

-

Structure Solution:

-

Use direct methods or Patterson methods to determine the initial positions of the atoms in the unit cell. This provides a preliminary structural model.

-

-

Structure Refinement:

-

Iteratively refine the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the observed and calculated structure factors. This is typically done using a least-squares minimization algorithm.

-

-

Validation and Analysis:

-

Validate the final crystal structure using software tools like CHECKCIF to ensure that the model is chemically reasonable and free of significant errors.

-

Analyze the refined structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

-

Applications in Drug Development and Materials Science

The pyridine scaffold is a cornerstone in medicinal chemistry, with a vast number of FDA-approved drugs containing this heterocycle.[11] Pyridine derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[11] The dicarboxylic acid functional groups on 4,4'-(Pyridine-3,5-diyl)dibenzoic acid offer handles for further chemical modification, making it an attractive scaffold for the development of new therapeutic agents.

In materials science, this molecule is an excellent candidate for the construction of novel MOFs.[12] The V-shaped geometry of the linker can lead to the formation of porous materials with unique pore shapes and sizes, which could be advantageous for applications in gas separation and heterogeneous catalysis.[7] The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups provide multiple coordination sites for metal ions, leading to the formation of stable and robust frameworks.[4]

Conclusion

4,4'-(Pyridine-3,5-diyl)dibenzoic acid is a molecule with significant potential in both pharmaceutical and materials science research. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. While a definitive crystal structure of the isolated molecule remains to be reported, its conformational adaptability has been demonstrated in the context of coordination polymers. The detailed protocols provided in this guide for synthesis, crystallization, and crystallographic analysis are intended to empower researchers to further explore the rich structural chemistry and potential applications of this promising compound.

References

-

De, S., Kumar S, K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 786-803. Available from: [Link]

-

Gomza, Y. D., Colombo, V., & Domasevitch, K. V. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry, 61(23), 8841–8853. Available from: [Link]

-

Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2020). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 25(10), 2359. Available from: [Link]

-

Oreate AI. (2024, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. Available from: [Link]

-

Perles, J. (Ed.). (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Available from: [Link]

-

De, S., Kumar S, K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available from: [Link]

-

Nayak, P. S., & Gouthami, B. (2011). 4,4′-Bipyridine–pyridine-3,5-dicarboxylic acid (3/4). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2033. Available from: [Link]

-

Lala, G., & Drouza, C. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate. Available from: [Link]

-

Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (n.d.). ResearchGate. Available from: [Link]

-

New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (2020). CrystEngComm, 22(10), 1735-1748. Available from: [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2021). Future Medicinal Chemistry, 13(16), 1437-1453. Available from: [Link]

-

Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). Inorganics, 7(4), 51. Available from: [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Available from: [Link]

-

Zn-MOFs Containing Pyridine and Bipyridine Carboxylate Organic Linkers and Open Zn2+ Sites. (2018). Inorganic Chemistry, 57(17), 10794-10801. Available from: [Link]

-

Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. (2017). HETEROCYCLES, 95(1), 589. Available from: [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy, 15, 4337–4361. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability of 4,4'-(Pyridine-3,5-diyl)dibenzoic Acid

Introduction

4,4'-(Pyridine-3,5-diyl)dibenzoic acid, a tritopic pyridinedicarboxylate ligand, has garnered significant interest within materials science and drug development. Its rigid, well-defined geometry and the presence of both nitrogen and oxygen donor sites make it an exceptional building block for the synthesis of highly stable and functional materials, most notably Metal-Organic Frameworks (MOFs). The thermal stability of this ligand is a critical parameter, as it dictates the upper-temperature limits for the synthesis of these materials and their operational viability in applications such as gas storage, catalysis, and drug delivery. This guide provides an in-depth analysis of the thermal properties of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid, rooted in experimental data and established analytical principles.

The Imperative of Thermal Stability in Material Synthesis

The synthesis of crystalline materials like MOFs often requires solvothermal or hydrothermal conditions, where reactants are heated under pressure for extended periods. The thermal integrity of the organic ligand is paramount. Premature decomposition of the ligand would not only prevent the formation of the desired framework but could also lead to the incorporation of impurities and defects into the final product. Furthermore, many applications for MOFs, such as high-temperature catalysis or gas separations, require the material to remain stable at elevated temperatures. Therefore, a comprehensive understanding of the ligand's thermal decomposition profile is a foundational requirement for both rational material design and the reliable performance of the resulting products.[1]

Assessing Thermal Stability: Core Methodologies

The primary techniques for evaluating the thermal stability of a solid material are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information about the material's response to heat.

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] A plot of mass versus temperature (a thermogram) reveals the temperatures at which the material loses mass, which for 4,4'-(Pyridine-3,5-diyl)dibenzoic acid, corresponds to its decomposition.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions, which are not necessarily associated with a loss of mass.

Experimental Protocol: A Self-Validating Approach

The following protocol outlines a robust methodology for determining the thermal stability of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid. The causality behind each step is explained to ensure scientific integrity.

-

Sample Preparation:

-

Rationale: Purity is critical. Impurities can have their own thermal events, confounding the data. The sample should be thoroughly dried to remove any residual solvent, which would otherwise show an initial mass loss unrelated to the decomposition of the ligand itself.

-

Procedure: A sample of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid (typically 3-10 mg) is placed in an inert crucible (e.g., alumina or platinum). The sample should be in a powdered form to ensure uniform heat distribution.

-

-

Instrument Setup (TGA):

-

Rationale: An inert atmosphere (typically nitrogen or argon) is essential to study the intrinsic thermal decomposition of the material, preventing oxidative processes that would occur in the presence of air. A constant heating rate allows for reproducible results.

-

Procedure: The TGA instrument is purged with high-purity nitrogen gas at a constant flow rate (e.g., 50-100 mL/min). The sample is heated from ambient temperature to a final temperature well above the expected decomposition point (e.g., 800 °C) at a linear heating rate, typically 10 °C/min.

-

-

Data Analysis:

-

Rationale: The onset temperature of decomposition is a key indicator of thermal stability. It represents the temperature at which significant degradation begins.

-

Procedure: The resulting thermogram (mass % vs. temperature) is analyzed. The decomposition temperature is typically reported as the onset temperature of the major mass loss step, determined by the intersection of the baseline tangent with the tangent of the inflection point of the mass loss curve.

-

Quantitative Thermal Decomposition Data

Experimental analysis of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid reveals a high degree of thermal stability. The compound undergoes a single, sharp decomposition step.

| Parameter | Value | Source |

| Onset of Decomposition (Tonset) | ~350 °C | [1] |

| Decomposition Profile | Single-step mass loss | [1] |

| Atmosphere | Nitrogen | [1] |

This high decomposition temperature confirms its suitability for use in the synthesis of thermally robust materials. The single-step decomposition suggests a clean breakdown of the molecule without the formation of stable intermediates over a significant temperature range.

Experimental Workflow for Thermal Stability Assessment

The logical flow for a comprehensive thermal analysis is depicted below. This process ensures that all critical parameters are considered and that the resulting data is reliable and interpretable.

Sources

Solubility of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid in common solvents

An In-depth Technical Guide to the Solubility of 4,4'-(Pyridine-3,5-diyl)dibenzoic Acid in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-(Pyridine-3,5-diyl)dibenzoic acid is a multifaceted organic compound with significant potential in the development of coordination polymers, metal-organic frameworks (MOFs), and novel pharmaceutical entities.[1] Its utility in these applications is fundamentally governed by its solubility characteristics in various solvent systems. This guide provides a comprehensive analysis of the predicted solubility of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid, grounded in the principles of physical organic chemistry and analogies to structurally similar molecules. Furthermore, it offers a detailed, field-proven protocol for the experimental determination of its solubility, ensuring scientific rigor and reproducibility in research and development settings.

Introduction: Understanding the Molecular Architecture

4,4'-(Pyridine-3,5-diyl)dibenzoic acid, with the linear formula C19H13NO4, is a rigid, V-shaped molecule featuring a central pyridine ring substituted at the 3 and 5 positions with benzoic acid moieties.[1] This unique structure imparts a combination of acidic and basic functionalities, along with a significant degree of aromatic character. These features are the primary determinants of its solubility behavior.

The presence of two carboxylic acid groups (-COOH) suggests that the molecule will exhibit acidic properties and can engage in hydrogen bonding as a donor. Conversely, the nitrogen atom in the pyridine ring possesses a lone pair of electrons, bestowing basic properties and acting as a hydrogen bond acceptor. The interplay of these functional groups, coupled with the large, nonpolar surface area of the aromatic rings, results in a complex solubility profile that is highly dependent on the nature of the solvent.

Predicted Solubility Profile: A Solvent-by-Solvent Analysis

While specific quantitative solubility data for 4,4'-(Pyridine-3,5-diyl)dibenzoic acid is not extensively documented in publicly available literature, we can infer its likely solubility based on the behavior of its constituent substructures: pyridine, benzoic acid, and aromatic systems.

Table 1: Predicted Qualitative Solubility of 4,4'-(Pyridine-3,5-diyl)dibenzoic Acid

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble in neutral water; solubility increases in acidic and basic aqueous solutions. Moderately soluble in alcohols. | The large hydrophobic surface area of the aromatic rings counteracts the hydrogen bonding potential of the carboxylic acid and pyridine groups, leading to low solubility in neutral water.[2] However, in acidic solutions, the pyridine nitrogen is protonated, and in basic solutions, the carboxylic acids are deprotonated, forming more soluble salts.[3] Alcohols can act as both hydrogen bond donors and acceptors, and their nonpolar alkyl chains can interact with the aromatic rings, leading to moderate solubility.[4][5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble | These solvents are highly polar and can effectively solvate the polar functional groups of the molecule.[6] Their ability to accept hydrogen bonds from the carboxylic acid groups is a key factor in promoting dissolution. |

| Nonpolar | Hexanes, Toluene | Insoluble | The significant polarity arising from the carboxylic acid and pyridine functionalities prevents dissolution in nonpolar solvents where dispersion forces are the primary mode of interaction.[6] |

| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble to Insoluble | While DCM has a dipole moment, it is a poor hydrogen bond acceptor and will struggle to effectively solvate the carboxylic acid groups.[7] |

Key Factors Influencing Solubility

The Critical Role of pH

The solubility of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid in aqueous media is expected to be highly pH-dependent. The molecule possesses both an acidic pKa (from the carboxylic acids) and a basic pKa (from the pyridine nitrogen).

-

In acidic conditions (low pH): The pyridine nitrogen will be protonated to form a pyridinium cation. This will increase the polarity of the molecule and enhance its solubility in water.

-

In alkaline conditions (high pH): The carboxylic acid groups will be deprotonated to form carboxylate anions. The resulting dianionic species will be significantly more soluble in water.

This amphoteric behavior can be strategically exploited for purification and formulation purposes.

Temperature Effects

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid and to create new solute-solvent interactions. It is reasonable to assume that the solubility of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid will increase with rising temperature in most solvents.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8] It is a reliable and widely accepted technique that provides a measure of the intrinsic solubility of a pure substance at a given temperature.

Rationale Behind the Shake-Flask Protocol

The core principle of this method is to create a saturated solution of the compound in the solvent of interest by allowing excess solid to equilibrate with the solvent over a sufficient period. By ensuring that solid material is always present, the resulting concentration in the liquid phase represents the true solubility at that temperature.[9]

Detailed Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid into a suitable vial (e.g., a glass scintillation vial). "Excess" means that there should be undissolved solid remaining at the end of the experiment.

-

Add a precise volume of the chosen solvent to the vial.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).[9]

-

Agitate the mixture for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium is reached.[9] A preliminary time-course experiment can be conducted to determine the minimum time required to reach a stable concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are transferred. This is a critical step to avoid overestimation of solubility.

-

Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles.[10]

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or µg/mL.

-

Report the temperature at which the measurement was performed.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion